2-(Allyloxy)-1-chloro-4-methylbenzene
Description
2-(Allyloxy)-1-chloro-4-methylbenzene is an aromatic ether characterized by a benzene ring substituted with an allyloxy group (-O-CH₂CH=CH₂) at position 2, a chlorine atom at position 1, and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol (inferred from analogous compounds in ). The compound is likely synthesized via nucleophilic substitution, where 1-chloro-4-methylphenol reacts with allyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C). Key applications include its use as an intermediate in organic synthesis, particularly in reactions involving allyl ether rearrangements or as a precursor for functionalized aromatic systems.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-4-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6H2,2H3 |
InChI Key |
FAOLWFSVIBISDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Allyloxy)-4-chlorobenzene
- Structure : Allyloxy at position 1, chlorine at position 4.
- Molecular Formula : C₉H₉ClO.
- Properties: Synthesized from 4-chlorophenol and allyl bromide, yielding a colorless liquid with moderate solubility in polar solvents.
- The chlorine position (para to allyloxy) alters electronic effects compared to the ortho arrangement in the target compound.
3-(Allyloxy)-4-chlorophenol (CAS: 83613-31-4)
- Structure : Hydroxyl group at position 3, allyloxy at position 3, chlorine at position 4.
- Molecular Formula : C₉H₉ClO₂.
- Properties: The phenolic -OH group introduces acidity (pKa ~10), enabling solubility in basic aqueous solutions, unlike the non-acidic target compound.
- Applications: Used in pharmaceutical intermediates, whereas the target’s methyl group may favor lipophilicity for organocatalysis.
2-Chloro-4-isocyano-1-methoxybenzene
- Structure: Methoxy at position 1, isocyano (-NC) at position 4, chlorine at position 2.
- Molecular Formula: C₈H₆ClNO.
- Reactivity: The isocyano group enables click chemistry and metal coordination, contrasting with the allyloxy group’s propensity for thermal rearrangements (e.g., Claisen).
Functional Group and Reactivity Comparisons
Allyloxy vs. Vinylbenzyloxy Groups
- Example : ANPEO (3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one) vs. VBNPEO (vinylbenzyloxy analog).
- Steric Effects : Allyloxy groups impose less steric hindrance than bulkier 4-vinylbenzyloxy, influencing reaction yields in chalcone syntheses.
- Thermal Stability : Allyl ethers undergo rearrangements at lower temperatures compared to vinylbenzyl ethers, which require stronger catalysts.
Chlorine Substituent Position
- Ortho vs. Para Chlorine :
Data Table: Key Properties of 2-(Allyloxy)-1-chloro-4-methylbenzene and Analogs
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